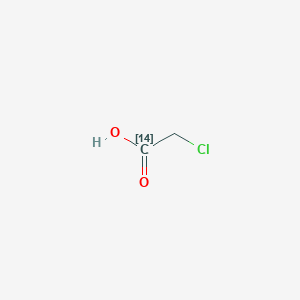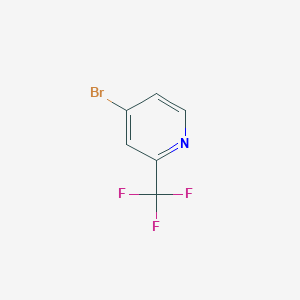
2-chloroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroacetic acid: is a radiolabeled compound with the chemical formula C2H3ClO2 and a molecular weight of 96.51502 g/mol . It is a derivative of chloroacetic acid, where the carbon-1 position is labeled with the radioactive isotope carbon-14. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetic acid-1-14C can be synthesized through the chlorination of acetic acid-1-14C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as red phosphorus or sulfur. The reaction is carried out under controlled conditions to ensure the selective chlorination at the carbon-1 position .
Industrial Production Methods: Industrial production of chloroacetic acid-1-14C follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of acetic acid-1-14C in a reactor, followed by purification steps to isolate the desired product. The purity and specific activity of the final product are critical parameters that are closely monitored during production .
Chemical Reactions Analysis
Types of Reactions: Chloroacetic acid-1-14C undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to produce chloroacetic acid derivatives.
Reduction: Reduction reactions can convert chloroacetic acid-1-14C to other compounds such as glycolic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Nucleophilic substitution: Products include hydroxyacetic acid, aminoacetic acid, and thioglycolic acid.
Oxidation: Products include chloroacetic acid derivatives.
Reduction: Products include glycolic acid.
Scientific Research Applications
Chemistry: Chloroacetic acid-1-14C is used as a tracer in various chemical reactions to study reaction mechanisms and pathways. Its radioactive properties allow for the detection and quantification of reaction intermediates and products.
Biology: In biological research, chloroacetic acid-1-14C is used to study metabolic pathways and enzyme activities. It is incorporated into biomolecules, allowing researchers to trace the movement and transformation of these molecules within biological systems.
Medicine: Chloroacetic acid-1-14C is used in medical research to study drug metabolism and pharmacokinetics. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body.
Industry: In industrial applications, chloroacetic acid-1-14C is used in the synthesis of various chemicals and pharmaceuticals. Its radioactive properties are utilized in quality control and process optimization.
Mechanism of Action
The mechanism of action of chloroacetic acid-1-14C involves its incorporation into chemical and biological systems, where it acts as a tracer. The radioactive carbon-14 isotope emits beta particles, which can be detected using various techniques such as liquid scintillation counting or autoradiography. This allows researchers to track the movement and transformation of the compound within the system, providing valuable insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Chloroacetic acid: The non-radioactive parent compound.
Bromoacetic acid-1-14C: A similar radiolabeled compound with a bromine atom instead of chlorine.
Iodoacetic acid-1-14C: A similar radiolabeled compound with an iodine atom instead of chlorine.
Uniqueness: Chloroacetic acid-1-14C is unique due to its specific labeling with carbon-14 at the carbon-1 position. This allows for precise tracing and study of its behavior in chemical and biological systems. Compared to other similar compounds, chloroacetic acid-1-14C offers distinct advantages in terms of its reactivity and the ease of detection of its radioactive emissions .
Properties
CAS No. |
1633-46-1 |
|---|---|
Molecular Formula |
C2H3ClO2 |
Molecular Weight |
96.49 g/mol |
IUPAC Name |
2-chloroacetic acid |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+2 |
InChI Key |
FOCAUTSVDIKZOP-HQMMCQRPSA-N |
SMILES |
C(C(=O)O)Cl |
Isomeric SMILES |
C([14C](=O)O)Cl |
Canonical SMILES |
C(C(=O)O)Cl |
Synonyms |
CHLOROACETIC ACID-1-14C 20-40 MCI PERMMO L |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















